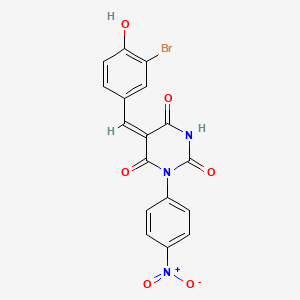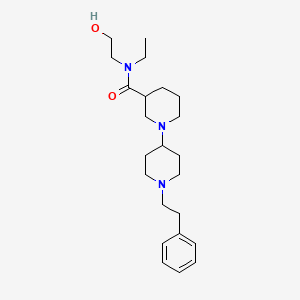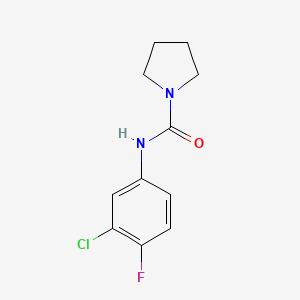![molecular formula C14H26N2O4S B5303325 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to have potent activity at both the CB1 and CB2 receptors.
Mécanisme D'action
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors. The activation of these receptors leads to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potent activity at both the CB1 and CB2 receptors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, reducing pain sensation in animal models of acute and chronic pain. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to modulate immune function, suggesting potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It has high purity and potency, making it suitable for use in a wide range of assays. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for studying the cannabinoid receptor system. However, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide also has some limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. Finally, there is a need for further research on the potential therapeutic applications of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide is a promising compound with potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments, including high purity and potency. There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, including the development of more selective cannabinoid receptor agonists and further research on its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with 4-(methylsulfonyl)morpholine. This reaction yields the intermediate product, which is then reacted with 3-bromo-N-(tert-butoxycarbonyl)propanamide to give the final product, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity at both the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[(4-methylsulfonylmorpholin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-21(18,19)16-8-9-20-13(11-16)10-15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGVMJMMVSOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)


![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)